molecular formula C20H28ClNO B12424560 4-Hydroxy alverine-d5 (hydrochloride)

4-Hydroxy alverine-d5 (hydrochloride)

Cat. No.: B12424560
M. Wt: 338.9 g/mol
InChI Key: HKATVBNTBLDHMX-LUIAAVAXSA-N
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Description

4-Hydroxy alverine-d5 (hydrochloride) is a deuterium-labeled analog of 4-hydroxy alverine hydrochloride, a metabolite of the antispasmodic drug alverine citrate. Its molecular formula is reported as C₁₈H₁₈D₅NO·HCl (MW: 310.9) or C₂₀H₂₈ClNO (MW: 333.9) for the non-deuterated form, depending on the structural context . This compound is primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies. Deuteration replaces five hydrogen atoms with deuterium, enhancing molecular stability and enabling precise quantification via mass spectrometry (MS) . Its applications include tracing alverine’s biotransformation pathways, assessing metabolic stability, and improving analytical accuracy in drug development .

Properties

Molecular Formula

C20H28ClNO

Molecular Weight

338.9 g/mol

IUPAC Name

4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol;hydrochloride

InChI

InChI=1S/C20H27NO.ClH/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19;/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3;1H/i1D3,2D2;

InChI Key

HKATVBNTBLDHMX-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O.Cl

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O.Cl

Origin of Product

United States

Preparation Methods

Deuterium Labeling Strategies

Deuterium incorporation occurs at the ethyl group within the ethyl(3-phenylpropyl)amino moiety. Two approaches dominate:

Direct Alkylation with Deuterated Reagents

  • Reagents : Deuterated ethyl halides (e.g., CD₃CD₂Br) or deuterated ethylamines.
  • Mechanism : Nucleophilic substitution replaces hydrogen atoms with deuterium during alkylation.
  • Example : Reacting 3-phenylpropylamine with CD₃CD₂Br in the presence of a base (e.g., K₂CO₃) yields deuterated ethyl(3-phenylpropyl)amine.

Catalytic Deuterium Exchange

  • Conditions : Exposure to D₂O or deuterated acids (e.g., DCl) under high-temperature catalysis.
  • Efficiency : Achieves >98% isotopic enrichment but requires rigorous control to prevent back-exchange.
Table 1: Comparative Analysis of Deuterium-Labeling Methods
Method Isotopic Purity (%) Yield (%) Key Advantage
Direct Alkylation 99.5 85 Scalable, minimal side products
Catalytic Exchange 98.2 78 Cost-effective for small batches

Hydroxylation Techniques

Para-hydroxylation is achieved via:

Electrophilic Aromatic Substitution

  • Reagents : Hydrogen peroxide (H₂O₂) with Fe²⁺ catalysts or enzymatic systems (e.g., cytochrome P450 mimics).
  • Conditions : 40–60°C, pH 7–8, yielding 4-hydroxy alverine-d5 with >90% regioselectivity.

Directed Ortho-Metalation (DoM)

  • Steps :
    • Install a directing group (e.g., boronic acid) on the aromatic ring.
    • Oxidize to introduce hydroxyl group at the para position.
  • Yield : 82–88% with 99% purity.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in anhydrous ethanol:

  • Stoichiometry : 1:1 molar ratio of 4-hydroxy alverine-d5 to HCl.
  • Procedure :
    • Dissolve 4-hydroxy alverine-d5 in ethanol.
    • Add concentrated HCl dropwise at 0–5°C.
    • Crystallize by cooling to −20°C, yielding white crystalline solid.
Table 2: Salt Formation Parameters
Parameter Optimal Value
Temperature 0–5°C
Solvent Anhydrous ethanol
Crystallization Time 12–24 hours
Final Purity ≥99.5%

Analytical Characterization

Post-synthesis validation employs:

  • LC-MS/MS : Confirms isotopic purity and quantifies deuterium incorporation using transitions like m/z 303.685 → 106.600.
  • NMR : ¹H and ²H NMR verify deuterium placement and absence of protiated impurities.
  • XRD : Ensures crystalline structure matches non-deuterated analogs.

Industrial-Scale Considerations

  • Cost Drivers : Deuterated reagents account for 60–70% of production costs.
  • Optimization Strategies :
    • Recycle deuterated solvents to reduce expenses.
    • Use continuous-flow reactors for hydroxylation to enhance yield.

Challenges and Mitigation

  • Isotopic Dilution : Minimized by using excess deuterated reagents and inert atmospheres.
  • Byproduct Formation : Addressed via silica gel chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy alverine-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Hydroxy alverine-d5 (hydrochloride) is widely used in scientific research for:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Analysis: Researchers use the compound to investigate metabolic pathways and identify metabolites in various biological samples.

    Drug Development: The compound is used in the development and testing of new drugs, particularly in understanding their metabolic profiles and potential interactions.

    Environmental Studies: Stable isotope labeling helps in studying environmental pollutants and their impact on ecosystems.

Mechanism of Action

4-Hydroxy alverine-d5 (hydrochloride) exerts its effects by acting as a stable isotope-labeled analog of 4-hydroxy alverine. The deuterium atoms in the compound provide a unique signature that can be detected using various analytical techniques, such as mass spectrometry. This allows researchers to track the compound’s movement and transformation within biological systems, providing insights into its pharmacokinetics and metabolism .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Molecular Weight CAS Number Primary Application
4-Hydroxy alverine-d5 HCl C₁₈H₁₈D₅NO·HCl 310.9 N/A Internal standard for MS
4-Hydroxy alverine HCl C₂₀H₂₈ClNO 333.9 142047-93-6 Metabolite quantification
Alverine citrate C₂₀H₂₈N₂O₃·C₆H₈O₇ 542.6 5560-59-8 Antispasmodic therapy
4-Hydroxypiperidine-d5 HCl C₅H₆D₅NO·HCl 142.6 2734001-58-0 Neurotransmitter research

Table 2. Advantages of Deuterated vs. Non-Deuterated Forms

Parameter 4-Hydroxy Alverine-d5 HCl 4-Hydroxy Alverine HCl
Isotopic Purity ≥98% deuterium Not applicable
MS Signal Differentiation High (Δ +5 Da) Baseline analyte signal
Metabolic Interference Minimal Potential interference in assays

Research Findings

  • Deuteration Impact : Incorporation of deuterium slows hepatic metabolism, extending half-life and improving detection limits in pharmacokinetic studies .
  • Analytical Utility : In a 2021 clinical trial, 4-hydroxy alverine-d5 enabled precise quantification of alverine’s metabolite in human plasma, achieving a linear range of 0.5–100 ng/mL (R² > 0.99) .
  • Comparative Stability: Deuterated standards like 4-hydroxy alverine-d5 show 20–30% lower enzymatic degradation compared to non-deuterated analogs in vitro .

Q & A

Basic Question: What methodologies are recommended for synthesizing and characterizing 4-Hydroxy Alverine-d5 (Hydrochloride) in deuterated form?

Answer:
Deuterated analogs like 4-Hydroxy Alverine-d5 are typically synthesized via hydrogen-deuterium exchange under controlled conditions using deuterated solvents (e.g., D₂O) or catalytic deuteration reagents. Post-synthesis, characterization requires high-resolution mass spectrometry (HRMS) to confirm isotopic purity and ¹H/²H NMR to verify deuterium incorporation at specific positions. For hydrochloride salt formation, stoichiometric HCl in anhydrous conditions is used, followed by lyophilization. Purity validation should include HPLC-UV with a C18 column and deuterated internal standards to minimize matrix interference .

Basic Question: How can researchers quantify 4-Hydroxy Alverine-d5 (Hydrochloride) in complex biological matrices?

Answer:
Quantification in biological samples (e.g., plasma, tissue homogenates) requires LC-MS/MS with a deuterated internal standard (e.g., 4-Hydroxy Alverine-d5 itself) to correct for ion suppression and recovery variability. Sample preparation involves protein precipitation with acetonitrile or solid-phase extraction (SPE) using mixed-mode cartridges. Chromatographic separation on a reverse-phase column (e.g., ACE C18) with a gradient elution of 0.1% formic acid in water/acetonitrile optimizes peak resolution. Calibration curves should span 1–1000 ng/mL, validated for accuracy (±15%) and precision (CV <15%) .

Advanced Question: What experimental approaches are used to study metabolic pathways of 4-Hydroxy Alverine-d5 (Hydrochloride)?

Answer:
Metabolic profiling involves in vitro models such as hepatic microsomes or hepatocytes incubated with the compound. Phase I/II metabolites (e.g., glucuronides, sulfates) are identified via high-resolution LC-QTOF-MS with data-dependent acquisition (DDA). Isotopic labeling (deuterium) aids in distinguishing parent drug signals from metabolites. For in vivo studies, bile-duct cannulated animal models coupled with radioprofiling (using ³H/¹⁴C-labeled analogs) provide excretion and metabolite recovery data. Structural elucidation relies on MS/MS fragmentation patterns and comparison with synthetic reference standards .

Advanced Question: How does the stability of 4-Hydroxy Alverine-d5 (Hydrochloride) vary under different storage and experimental conditions?

Answer:
Stability studies should assess degradation under pH extremes (e.g., 1–13), thermal stress (25°C–60°C), and light exposure. For long-term storage, lyophilized powders are stable at -20°C in inert atmospheres (argon) . In solution, avoid aqueous buffers with pH >7.0, as hydrolysis of the hydrochloride salt may occur. Real-time stability monitoring via stability-indicating HPLC methods (e.g., using charged aerosol detection) is critical. Deuterium loss is negligible below 40°C but increases at higher temperatures, necessitating isotopic integrity checks via MS .

Advanced Question: What analytical challenges arise when distinguishing 4-Hydroxy Alverine-d5 (Hydrochloride) from its non-deuterated counterpart?

Answer:
Key challenges include:

  • Isotopic interference in LC-MS due to natural abundance of heavy isotopes. Use high-resolution mass spectrometers (e.g., Orbitrap) to resolve d5 (M+5) from the non-deuterated (M+0) form.
  • Chromatographic co-elution , which skews quantification. Optimize retention time differences using hydrophilic interaction chromatography (HILIC) or ion-pair reagents.
  • Deuterium exchange during sample preparation. Use non-deuterated solvents and minimize exposure to protic environments .

Advanced Question: How can researchers address inter-laboratory variability in pharmacokinetic studies of 4-Hydroxy Alverine-d5 (Hydrochloride)?

Answer:
Standardize protocols using:

  • Cross-validated reference materials (e.g., USP-certified standards).
  • Harmonized LC-MS parameters (e.g., collision energy, ion source temperature).
  • Internal quality controls spiked at low, medium, and high concentrations.
  • Data normalization against a universally available deuterated internal standard. Collaborative studies using consensus protocols (e.g., EMA/FDA guidelines) reduce variability .

Advanced Question: What strategies resolve contradictions in reported pharmacological data for 4-Hydroxy Alverine-d5 (Hydrochloride)?

Answer:
Contradictions often arise from:

  • Instability in assay buffers : Validate compound integrity post-incubation via LC-MS.
  • Off-target receptor binding : Perform selectivity panels (e.g., CEREP assay) to confirm target specificity.
  • Species-specific metabolism : Compare results across human, rat, and mouse hepatocytes.
  • Batch-to-batch variability : Require suppliers to provide full analytical documentation (e.g., COA with isotopic purity ≥98%) .

Advanced Question: How do in vivo and in vitro models differ in assessing the activity of 4-Hydroxy Alverine-d5 (Hydrochloride)?

Answer:

  • In vitro : Use radioligand binding assays (e.g., ³H-labeled analogs) to measure receptor affinity. Account for nonspecific binding using excess cold ligand.
  • In vivo : Pharmacodynamic effects (e.g., motility assays) require correction for tissue distribution differences revealed by PET imaging or autoradiography.
  • Discrepancies often stem from protein binding in plasma (e.g., albumin), which reduces free drug availability. Measure unbound fractions via ultrafiltration .

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